3-(5-Methyl-2-furyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

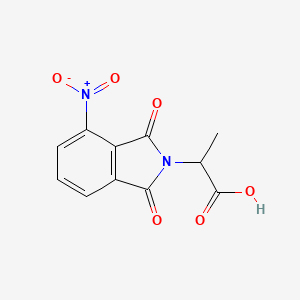

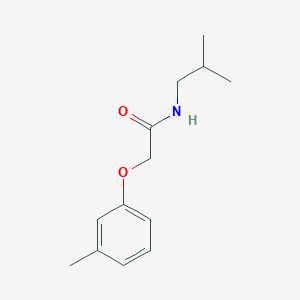

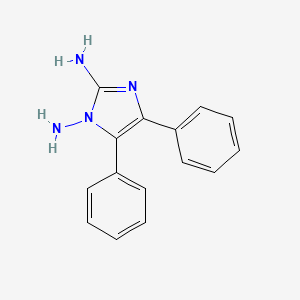

“3-(5-Methyl-2-furyl)benzaldehyde” is a chemical compound with the empirical formula C12H10O2 . It has a molecular weight of 186.21 . The compound is solid in form .

Synthesis Analysis

The synthesis of “3-(5-Methyl-2-furyl)benzaldehyde” can be achieved from 2-Methylfuran and 3-Bromobenzaldehyde .Molecular Structure Analysis

The SMILES string representation of the molecule isCc1ccc(o1)-c2cccc(C=O)c2 . This indicates that the molecule consists of a furan ring with a methyl group attached, and a benzaldehyde group attached to the furan ring. Physical And Chemical Properties Analysis

“3-(5-Methyl-2-furyl)benzaldehyde” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique

Flavor and Fragrance Chemistry

- Branched aldehydes, including variants similar to 3-(5-Methyl-2-furyl)benzaldehyde, play a crucial role as flavor compounds in various food products. They are extensively studied for their production and degradation pathways, especially from amino acids, and are vital in fermented and non-fermented (heat-treated) products. Understanding the formation of these aldehydes at the metabolic level is essential for controlling their presence in food, thereby influencing flavor and aroma profiles (Smit, Engels, & Smit, 2009).

Supramolecular Chemistry

- Compounds like 3-(5-Methyl-2-furyl)benzaldehyde might have structural similarities or functional relevance to benzene-1,3,5-tricarboxamides (BTAs), which have shown increasing importance in various scientific disciplines. The simplicity, accessibility, and profound understanding of the supramolecular self-assembly of BTAs facilitate their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into nanometer-sized rod-like structures and their multivalent nature make BTAs a versatile building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Polymerization and Material Science

- The polymerization of aldehydes, including structures related to 3-(5-Methyl-2-furyl)benzaldehyde, is a significant area of research, focusing on higher aliphatic aldehydes and their branched and haloaldehyde derivatives. These studies encompass the preparation, purification, and characterization of monomers and investigate the mechanisms, thermodynamics, and stereochemistry of polymerization. The properties of the resulting polymers are explored for potential practical applications in future materials science (Kubisa, Neeld, Starr, & Vogl, 1980).

Advanced Oxidation Processes (AOPs)

- Aldehydes, including variants similar to 3-(5-Methyl-2-furyl)benzaldehyde, are studied in the context of AOPs for treating recalcitrant compounds in industrial wastewater. The presence of specific aldehydes in the emission profiles from bioethanol–gasoline blends is also of concern. Studies suggest that additives in these blends, such as ETBE and MTBE, along with proprietary additives like lubricants and detergents, add complexity to the emission profiles, indicating the need for further research in this area (Manzetti & Andersen, 2015).

Biotransformation in Pharmaceutical Production

- In the production of pharmaceutical compounds like L-ephedrine, aldehydes similar to 3-(5-Methyl-2-furyl)benzaldehyde are key intermediates. Biotransformation processes using benzaldehyde and various yeasts have been significantly improved for the production of L-phenylacetylcarbinol (L-PAC), a key intermediate. Innovations in microbial biotransformation, including process optimization and metabolic control, have enhanced the production efficiency, yielding higher concentrations and purities of the target compounds (Rogers, Shin, & Wang, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

3-(5-methylfuran-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOZCFCYNADKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378212 |

Source

|

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-2-furyl)benzaldehyde | |

CAS RN |

400745-03-1 |

Source

|

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)